molecular formula C28H35N5 B3824185 4,6-bis{2-[4-(diethylamino)phenyl]vinyl}-2-pyrimidinamine

4,6-bis{2-[4-(diethylamino)phenyl]vinyl}-2-pyrimidinamine

Cat. No. B3824185
M. Wt: 441.6 g/mol
InChI Key: DDYCHFVBCXKHLV-KAVGSWPWSA-N
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Description

The compound “4,6-bis{2-[4-(diethylamino)phenyl]vinyl}-2-pyrimidinamine” is a type of 4,6-distyrylpyrimidine chromophore . It has diphenylamino electron-donating groups and biphenylenevinylene extended π-conjugated linkers . This compound exhibits intense emission in moderately polar solvents as well as in solid state . It is characterized by an intense emission solvatochromism with emission ranging from blue in non-polar n-heptane to orange in dichloromethane .


Synthesis Analysis

This compound has been synthesized in two steps from 4,6-dimethyl-2-phenylpyrimidine . The first step involves a double Knoevenagel reaction with 4-bromobenzaldehyde . The second step is a double Suzuki–Miyaura cross-coupling reaction with 4-(N,N-diphenylamino)phenylboronic acid .


Molecular Structure Analysis

The molecular structure of this compound includes pyridine ring units, ether linkage moieties, and diethylaminophenyl pendent groups . The pyrimidine heterocycle is a six-membered aromatic ring with two nitrogen atoms in positions 1 and 3 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include a double Knoevenagel reaction and a double Suzuki–Miyaura cross-coupling reaction . The compound is also sensitive to the presence of acid, exhibiting a bathochromic shift of the charge transfer absorption band and emission quenching .


Physical And Chemical Properties Analysis

The compound exhibits high thermal stability . It shows good solubility in common polar solvents, such as NMP, DMF, DMSO . It also presents excellent hydrophobic properties .

properties

IUPAC Name

4,6-bis[(E)-2-[4-(diethylamino)phenyl]ethenyl]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H35N5/c1-5-32(6-2)26-17-11-22(12-18-26)9-15-24-21-25(31-28(29)30-24)16-10-23-13-19-27(20-14-23)33(7-3)8-4/h9-21H,5-8H2,1-4H3,(H2,29,30,31)/b15-9+,16-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDYCHFVBCXKHLV-KAVGSWPWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=CC2=CC(=NC(=N2)N)C=CC3=CC=C(C=C3)N(CC)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)/C=C/C2=CC(=NC(=N2)N)/C=C/C3=CC=C(C=C3)N(CC)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H35N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-bis[(E)-2-[4-(diethylamino)phenyl]ethenyl]pyrimidin-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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